molecular formula C16H18N8O B2408261 1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(pyridin-3-ylmethyl)azetidine-3-carboxamide CAS No. 1448130-73-1

1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(pyridin-3-ylmethyl)azetidine-3-carboxamide

Cat. No.: B2408261
CAS No.: 1448130-73-1
M. Wt: 338.375
InChI Key: YMHIQPXKXSBSSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(pyridin-3-ylmethyl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C16H18N8O and its molecular weight is 338.375. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)-N-(pyridin-3-ylmethyl)azetidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N8O/c1-2-24-15-13(21-22-24)14(19-10-20-15)23-8-12(9-23)16(25)18-7-11-4-3-5-17-6-11/h3-6,10,12H,2,7-9H2,1H3,(H,18,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMHIQPXKXSBSSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=NC=N2)N3CC(C3)C(=O)NCC4=CN=CC=C4)N=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(pyridin-3-ylmethyl)azetidine-3-carboxamide is a hybrid molecule that combines features of triazolo[4,5-d]pyrimidine and azetidine frameworks. This article aims to explore its biological activity, particularly focusing on its potential therapeutic applications and mechanisms of action.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C15H18N6O\text{C}_{15}\text{H}_{18}\text{N}_{6}\text{O}

This structure includes a triazolo-pyrimidine moiety linked to an azetidine carboxamide, which may contribute to its pharmacological properties.

Anticancer Properties

Recent studies have indicated that derivatives of triazolo[4,5-d]pyrimidines exhibit significant anticancer activity. For instance, compounds with similar structures have been shown to inhibit various cancer cell lines by targeting specific enzymes involved in cell proliferation. The mechanism often involves inhibition of thymidylate synthase and histone deacetylases (HDAC), which are crucial for DNA synthesis and epigenetic regulation in cancer cells .

Antimicrobial Activity

Azetidine derivatives have been reported to possess antimicrobial properties. In vitro studies demonstrated that compounds similar to the target molecule showed activity against Mycobacterium tuberculosis (Mtb), with some exhibiting minimum inhibitory concentrations (MICs) as low as 0.78 μg/mL . This suggests potential use in treating tuberculosis and other bacterial infections.

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory potential of azetidine derivatives. Compounds derived from azetidine have been tested for their ability to inhibit phospholipase A2 (PLA2), an enzyme involved in inflammatory processes. The results indicated that certain modifications enhanced their anti-inflammatory activity .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AnticancerInhibition of thymidylate synthase and HDAC
AntimicrobialInhibition of Mtb with MIC values < 1 μg/mL
Anti-inflammatoryPLA2 inhibition

Case Study: Antitumor Activity

In a study examining the effects of triazolo[4,5-d]pyrimidine derivatives on cancer cell lines such as MCF-7 (breast carcinoma) and HCT-116 (colon carcinoma), several compounds demonstrated substantial cytotoxicity. The study utilized various assays to assess cell viability and apoptosis induction, confirming the potential of these derivatives as anticancer agents .

Scientific Research Applications

Structural Overview

This compound is characterized by:

  • A triazolo-pyrimidine core known for its diverse biological activities.
  • An azetidine ring that enhances its molecular diversity.
  • A pyridine moiety which may influence its pharmacokinetic properties.

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

Antitumor Activity

The triazolo-pyrimidine derivatives have shown promising anticancer properties. Studies have reported cytotoxic effects against various cancer cell lines, including:

  • MCF-7 (breast cancer)
  • HCT-116 (colorectal cancer)
  • PC-3 (prostate cancer)

The observed IC50 values for these activities range from approximately 14.5 to 57.01 µM. The mechanisms of action include:

  • Inhibition of Enzymatic Activity : Targeting key enzymes such as EGFR and PI3K.
  • Induction of Apoptosis : Triggering programmed cell death in malignant cells.
  • Modulation of Gene Expression : Altering the expression of genes associated with cancer progression.

Case Studies

Several notable studies have focused on synthesizing and evaluating compounds similar to the target molecule:

  • Synthesis and Evaluation : A recent study synthesized derivatives based on triazolo-pyrimidine frameworks and tested them against multiple cancer cell lines. The most potent compounds exhibited IC50 values significantly lower than standard chemotherapeutics like doxorubicin.
  • In Silico Studies : Molecular docking studies predicted the binding affinities of these compounds to key proteins involved in cancer signaling pathways (e.g., EGFR and PI3K). These studies support the hypothesis that structural modifications can enhance biological activity.

Q & A

Q. Table 1. SAR of Key Substituents

Substituent PositionModificationObserved Effect on IC50_{50} (Kinase X)Source
3-Ethyl (triazole)Replacement with methyl↓ 10-fold activity loss
Pyridin-3-ylmethylFluorination↑ Selectivity for kinase Y

What are the recommended protocols for assessing the compound’s stability under different pH and temperature conditions?

Level: Basic
Methodological Answer:

  • Forced degradation studies : Incubate at pH 1–13 (37°C, 24 hours) and analyze degradation products via LC-MS .
  • Thermal stability : Store solid compound at 40°C/75% RH for 4 weeks; monitor polymorphic changes by XRD .

How can researchers differentiate between on-target and off-target effects when evaluating biological activity?

Level: Advanced
Methodological Answer:

  • Genetic knockdown : Use siRNA targeting the putative kinase (e.g., EGFR) in cell-based assays .
  • Competitive binding assays : Co-administer known inhibitors (e.g., gefitinib) to reverse activity .
  • Proteome-wide profiling : Utilize kinome-wide inhibitor screens (e.g., KINOMEscan) to identify off-target interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.